molecular formula C8H5F5O B1406799 [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol CAS No. 1417567-87-3

[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol

Cat. No.: B1406799
CAS No.: 1417567-87-3
M. Wt: 212.12 g/mol
InChI Key: VRTWXMZDVDWKQB-UHFFFAOYSA-N
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Description

[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol ( 1417567-87-3) is a fluorinated benzyl alcohol derivative of significant value in chemical and pharmaceutical research. This compound, with a molecular formula of C8H5F5O and a molecular weight of 212.12 g/mol, serves as a critical synthetic intermediate . The presence of both fluorine and trifluoromethyl groups on the phenyl ring makes it a valuable building block for designing molecules with enhanced metabolic stability, lipophilicity, and binding selectivity . Compounds featuring the [3,5-difluoro-4-(trifluoromethyl)phenyl] moiety are of particular interest in medicinal chemistry. Research published in the European Journal of Medicinal Chemistry highlights the application of this structural motif in the structure-based optimization of HIV-1 entry antagonists . These inhibitors target the Phe43 cavity of the HIV-1 envelope glycoprotein gp120, a critical mechanism for preventing viral host cell entry . Furthermore, structural analogues of this compound are explored in agrochemical research for their fungicidal activity, demonstrating the versatility of this chemical scaffold . This product is offered with a high purity of 99% minimum . It is supplied as a white to off-white powder and should be stored sealed in a dry environment at room temperature to maintain stability . *This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3,5-difluoro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTWXMZDVDWKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417567-87-3
Record name [3,5-difluoro-4-(trifluoromethyl)phenyl]methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Identity

This guide provides a comprehensive technical overview of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. It is crucial to begin by addressing a point of potential confusion regarding its identification. The topic specifies the chemical name [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol, but provides the CAS number 1123172-89-3. It is imperative for scientific accuracy to note that CAS number 1123172-89-3 correctly identifies (3,5-Difluoro-4-nitrophenyl)methanol [1].

The subject of this guide, [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol , is correctly identified by CAS Number 1417567-87-3 [2][3]. This document will focus exclusively on this trifluoromethyl-substituted compound. The distinction is critical, as the electronic properties and subsequent reactivity of a trifluoromethyl (-CF3) group differ substantially from those of a nitro (-NO2) group, impacting everything from synthetic strategy to biological activity.

The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and binding affinities[4][5]. This guide will delve into the core properties, synthesis, and potential applications of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol, providing the in-depth, field-proven insights required by professionals in drug development and chemical research.

Physicochemical and Structural Properties

The unique substitution pattern of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol—with two fluorine atoms ortho to the hydroxymethyl group and a trifluoromethyl group para to it—imparts a distinct set of properties. The strong electron-withdrawing nature of both the fluorine atoms and the trifluoromethyl group significantly influences the electron density of the aromatic ring and the reactivity of the benzylic alcohol.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CH2 [label="CH₂"]; OH [label="OH"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; CF3 [label="CF₃", fontcolor="#EA4335"];

// Position nodes C1 [pos="0,1.2!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; CH2 [pos="2,1.2!"]; OH [pos="2.8,0.8!"]; F1 [pos="-1.8,1.2!"]; F2 [pos="1.8,-1.2!"]; CF3 [pos="0,-2.2!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- CH2; CH2 -- OH; C2 -- F1; C5 -- F2; C4 -- CF3;

// Benzene ring double bonds (approximated) edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; } Caption: Chemical Structure of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 1417567-87-3[2][3]
Molecular Formula C₈H₅F₅O[2][6]
Molecular Weight 212.12 g/mol [2]
Predicted XlogP 2.1[6]
Appearance Solid (predicted/typical for similar compounds)N/A
Purity ≥95% (Typical commercial grade)[3]

The predicted octanol/water partition coefficient (XlogP) of 2.1 suggests a moderate degree of lipophilicity, a desirable trait in drug candidates for traversing cellular membranes[6]. The molecule's high fluorine content contributes significantly to this property.

Synthesis and Purification

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.8]; edge [color="#4285F4", arrowhead=normal];

start [label="Starting Material\n(e.g., 3,5-Difluoro-4-\n(trifluoromethyl)benzoic acid)"]; reduction [label="Reduction Step\n(e.g., LiAlH₄ or NaBH₄)"]; product [label="[3,5-Difluoro-4-\n(trifluoromethyl)phenyl]methanol"]; workup [label="Aqueous Workup\n(Quenching & Extraction)"]; purification [label="Purification\n(Column Chromatography)"];

start -> reduction [label=" Reagent "]; reduction -> workup [label=" Reaction Mixture "]; workup -> purification [label=" Crude Product "]; purification -> product [label=" Pure Product "]; } Caption: A plausible workflow for the synthesis of the target compound.

Experimental Protocol: Reduction of a Benzoic Acid Precursor

This protocol is a representative example based on standard laboratory procedures for the reduction of carboxylic acids to benzyl alcohols.

Expertise & Experience Insight: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for converting carboxylic acids to alcohols. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation but is effective for reducing aldehydes or ketones; if the starting material were the corresponding benzaldehyde, NaBH₄ in a protic solvent like methanol would be the safer and more convenient choice[7].

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen gas to ensure an inert atmosphere, which is crucial as LiAlH₄ reacts violently with water.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0 °C (ice bath).

  • Substrate Introduction: The starting material, 3,5-difluoro-4-(trifluoromethyl)benzoic acid, dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The slow addition is necessary to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Quenching (Workup): The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts in a granular, easily filterable form.

  • Extraction & Drying: The resulting slurry is filtered, and the solid residue is washed with additional THF or ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol.

Spectroscopic Analysis

Characterization of the final product relies on a combination of spectroscopic methods. While a specific, publicly available spectrum for CAS 1417567-87-3 was not found in the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the benzylic -CH₂- protons, a triplet (or more complex multiplet) for the hydroxyl -OH proton (which may exchange with D₂O), and signals in the aromatic region for the two ring protons. The coupling patterns of the aromatic protons would be influenced by both the adjacent fluorine atoms and each other.

  • ¹⁹F NMR: The fluorine NMR spectrum would be a key characterization tool. It would be expected to show two distinct signals: one for the two equivalent aromatic fluorine atoms and another for the -CF₃ group. The chemical shifts and coupling constants would be diagnostic of their electronic environment.

  • ¹³C NMR: The carbon NMR would show distinct signals for the benzylic carbon, the trifluoromethyl carbon (split into a quartet by the fluorine atoms), and the four unique aromatic carbons. The carbons bonded to fluorine would exhibit large C-F coupling constants.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 212.12. The fragmentation pattern would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₈H₅F₅O.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Strong C-F stretching bands would be expected in the 1100-1400 cm⁻¹ region.

Reactivity and Potential Applications

The primary utility of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol lies in its role as a versatile building block for introducing the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety into larger, more complex molecules.

dot graph "reactivity_pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

start [label="[3,5-Difluoro-4-\n(trifluoromethyl)phenyl]methanol", shape=Mdiamond, fillcolor="#FBBC05"]; oxidation [label="Oxidation\n(e.g., PCC, DMP)"]; aldehyde [label="Corresponding\nBenzaldehyde"]; esterification [label="Esterification\n(e.g., Acyl Chloride, Acid)"]; ester [label="Ester Derivative"]; substitution [label="Nucleophilic Substitution\n(e.g., PBr₃, SOCl₂)"]; benzyl_halide [label="Benzylic Halide"]; api [label="Active Pharmaceutical\nIngredients (APIs)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; agro [label="Agrochemicals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> oxidation; start -> esterification; start -> substitution; oxidation -> aldehyde; esterification -> ester; substitution -> benzyl_halide; benzyl_halide -> api; aldehyde -> api; ester -> agro; } Caption: Potential reaction pathways for the target compound.

  • Oxidation: The benzylic alcohol can be readily oxidized to the corresponding benzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the benzoic acid can be achieved with stronger agents like potassium permanganate (KMnO₄). These aldehyde and carboxylic acid derivatives are crucial intermediates in many synthetic routes.

  • Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or acyl chlorides, or etherification with alkyl halides under basic conditions. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

  • Conversion to Benzylic Halides: The alcohol can be converted to a more reactive benzylic bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). These halides are excellent electrophiles for nucleophilic substitution reactions, allowing for the attachment of the fluorinated moiety to various scaffolds.

Applications in Drug Development:

The trifluoromethyl group is a bioisostere for several other chemical groups and can significantly improve a drug's metabolic stability by blocking sites of oxidative metabolism[5][8]. The incorporation of the 3,5-difluoro-4-(trifluoromethyl)phenyl group into a drug candidate can therefore be a key strategy to enhance its pharmacokinetic properties. This structural motif is particularly valuable in the design of kinase inhibitors, receptor antagonists, and other targeted therapies where precise molecular interactions and favorable drug-like properties are paramount.

Safety and Handling

As a fluorinated organic compound, [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol requires careful handling in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not available from the search results, safety precautions can be inferred from data on structurally similar fluorinated benzyl alcohols[9][10][11][12].

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[9][10].

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors[10][13].

  • Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation[9][10][11]. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice[9][11].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[9].

Hazard Classifications for Similar Compounds:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). (3,5-Difluoro-4-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). (3,5-Difluoro-4-(trifluoromethyl)phenyl)methanol - CAS:1417567-87-3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). [3,5-difluoro-4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

  • Ferreira, V. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169.
  • Pinto, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 12345.
  • Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4). Retrieved from [Link]

  • Alpha Spark Labs. (2026, January 20). The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. Retrieved from [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Loba Chemie. (n.d.). BENZYL ALCOHOL GC- HS. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

  • Alfa Aesar. (2009, April 15). Safety Data Sheet - 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

  • MDPI. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

Sources

Molecular weight and formula of C8H5F5O benzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Fluorinated Scaffolds in Medicinal Chemistry: Technical Profile of


 Benzyl Alcohol Derivatives

Executive Summary

The molecular formula


  primarily refers to 1-(Pentafluorophenyl)ethanol  (also known as 

-methyl-2,3,4,5,6-pentafluorobenzyl alcohol).[1][2] This compound represents a critical class of "benzyl alcohol derivatives" where the phenyl ring is perfluorinated and the benzylic position is methylated.

In modern drug discovery, this scaffold is not merely a solvent or intermediate; it is a strategic building block used to modulate lipophilicity , metabolic stability , and chiral recognition . The presence of five fluorine atoms creates a highly electron-deficient aromatic ring, significantly altering the pKa of the hydroxyl group and the


-

stacking potential of the phenyl ring compared to non-fluorinated benzyl alcohol.

This guide provides a comprehensive technical analysis of the molecule, its synthesis, and its application in high-value pharmaceutical workflows.[3]

Cheminformatics & Physical Properties

The following data consolidates the physicochemical profile of 1-(Pentafluorophenyl)ethanol. This data is essential for calculating stoichiometry in synthesis and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Molecular Identity & Physical Constants

PropertyValueTechnical Note
IUPAC Name 1-(Pentafluorophenyl)ethanolOften referred to as

-methyl-pentafluorobenzyl alcohol.[1]
CAS Registry 830-50-2Primary isomer (racemic).
Molecular Formula

Molecular Weight 212.12 g/mol Calculated: (8×12.[4]01) + (5×1.[2]01) + (5×19.00) + (1×16.00).
Appearance Low-melting solid / LiquidMP: 32–37 °C. Often supercools to a liquid at RT.
Boiling Point 102–103 °C @ 30 mmHgVolatile under high vacuum.
LogP (Predicted) ~2.4Significantly more lipophilic than benzyl alcohol (LogP ~1.0).
H-Bond Donors 1The benzylic -OH group.
H-Bond Acceptors 61 Oxygen + 5 Fluorines (weak acceptors).

Structural Isomerism & Stereochemistry

The term "benzyl alcohol derivative" for


 implies a substitution on the benzylic carbon.
A. Constitutional Isomers

While


 could theoretically represent a pentafluorophenethyl alcohol, the dominant isomer in chemical literature is the 

-methyl
variant.
  • Target Molecule: 1-(Pentafluorophenyl)ethanol (Benzylic substitution).

  • Isomer: 2-(Pentafluorophenyl)ethanol (Phenethyl substitution).

B. Stereoisomerism

The introduction of the methyl group at the benzylic position creates a chiral center .

  • Enantiomers: (R)-1-(Pentafluorophenyl)ethanol and (S)-1-(Pentafluorophenyl)ethanol.[2]

  • Significance: In drug development, the enantiomers often exhibit distinct pharmacokinetic profiles. This molecule is frequently used as a substrate to test kinetic resolution efficiency of lipases (e.g., Candida antarctica Lipase B).

Synthetic Methodology

The most robust route to synthesize 1-(Pentafluorophenyl)ethanol is the reduction of 2,3,4,5,6-pentafluoroacetophenone . This method is preferred over Grignard additions (e.g., Pentafluorophenylmagnesium bromide + Acetaldehyde) due to higher atom economy and easier workup.

Protocol: Sodium Borohydride Reduction

Reagents:

  • Precursor: Pentafluoroacetophenone (

    
    , CAS 652-29-9).
    
  • Reducing Agent: Sodium Borohydride (

    
    ).[2]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentafluoroacetophenone (1.0 eq) in anhydrous Methanol (0.5 M concentration). Cool to 0 °C in an ice bath.

  • Addition: Slowly add

    
     (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2) or GC-MS.

  • Quench: Carefully quench excess hydride by adding saturated

    
     solution or dilute HCl until pH ~7.
    
  • Extraction: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
    
Visual Workflow: Synthesis & Application

SynthesisWorkflow Start Precursor: Pentafluoroacetophenone (CAS 652-29-9) Reagent Reagent: NaBH4 / MeOH (0°C to RT) Start->Reagent Dissolution Intermediate Intermediate: Alkoxide Complex Reagent->Intermediate Hydride Attack Product Product: 1-(Pentafluorophenyl)ethanol (C8H5F5O) Intermediate->Product Acid Quench (H3O+) App1 App: Kinetic Resolution (Chiral Building Block) Product->App1 App2 App: Bioisostere (Metabolic Stability) Product->App2

Figure 1: Synthetic pathway from acetophenone precursor to the target alcohol and downstream applications.

Applications in Drug Discovery

The


 scaffold is leveraged for the "Fluorine Effect," which alters the physicochemical properties of a drug candidate without drastically changing its steric bulk (Fluorine radius 

1.47 Å vs Hydrogen

1.20 Å).
A. Metabolic Stability (Metabolic Blocking)

The primary metabolic pathway for benzyl alcohols is oxidation to benzoic acid derivatives via Cytochrome P450 enzymes.

  • Mechanism: The 5 fluorine atoms on the ring are highly electron-withdrawing.[2][5] This deactivates the ring toward oxidation and strengthens the C-F bonds (approx. 116 kcal/mol), preventing metabolic degradation at the ring positions.

  • Result: Increased half-life (

    
    ) of the drug candidate.
    
B. pKa Modulation & Lipophilicity
  • Acidity: The electron-withdrawing nature of the pentafluorophenyl group increases the acidity of the benzylic hydroxyl proton compared to non-fluorinated analogues.[3][5] This can enhance hydrogen bond donor capability in active sites.

  • Lipophilicity: The high fluorine content increases lipophilicity (LogP), facilitating better membrane permeability (passive transport) across the Blood-Brain Barrier (BBB).

Decision Logic for Scaffold Selection

DrugDesignLogic Problem Challenge: Lead Compound has Poor Metabolic Stability Strategy Strategy: Fluorine Substitution Problem->Strategy Choice1 Target: Phenyl Ring Strategy->Choice1 Choice2 Target: Benzylic Position Strategy->Choice2 Action1 Use Pentafluorophenyl Group (C8H5F5O Scaffold) Choice1->Action1 Perfluorination Outcome1 Result: 1. Blocks Ring Oxidation 2. Increases Lipophilicity 3. Modulates pKa Action1->Outcome1

Figure 2: Strategic logic for deploying the pentafluorophenyl scaffold in lead optimization.

Analytical Characterization

To validate the identity of synthesized


, the following spectral signatures are required.
  • 
     NMR:  This is the diagnostic standard. Expect three distinct signals for the pentafluorophenyl ring (ortho, meta, para fluorines) typically in the range of -140 to -165 ppm (relative to 
    
    
    
    ).
    • Ortho-F: ~ -145 ppm (multiplet)

    • Para-F: ~ -155 ppm (triplet)

    • Meta-F: ~ -163 ppm (multiplet)

  • 
     NMR: 
    
    • Methyl group doublet (due to coupling with the methine proton) at

      
       ppm.
      
    • Benzylic methine quartet at

      
       ppm.
      
    • Note: No aromatic protons should be visible.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 212 m/z.
      
    • Base Peak: Often 197 m/z (Loss of methyl group) or fragmentation of the hydroxyl.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98288, 1-(Pentafluorophenyl)ethanol. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Contextual grounding for "Fluorine Effect").

Sources

Strategic Fluorinated Scaffolds: Technical Monograph on [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol is a specialized fluorinated building block used primarily in the optimization of lead compounds within medicinal chemistry and agrochemical discovery. Its structural distinctiveness lies in the "fluorine-rich" core, where the benzene ring is decorated with a trifluoromethyl group flanked by two fluorine atoms. This specific substitution pattern (3,5-difluoro-4-CF3) creates a unique electronic and steric environment, often utilized to modulate metabolic stability and lipophilicity without significantly increasing molecular weight compared to higher homologs.

Compound Passport
PropertyData
Systematic Name [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol
CAS Registry Number 1417567-87-3
PubChem CID 75539535 (Formula Match)
Molecular Formula C₈H₅F₅O
Molecular Weight 212.12 g/mol
Physical State White to off-white crystalline solid or powder
Predicted LogP ~2.1
H-Bond Donors/Acceptors 1 / 5

Structural Analysis & Pharmacophore Implications[3]

The utility of this scaffold extends beyond simple structural diversity.[1] It is employed strategically to alter the physicochemical properties of a drug candidate.

The "Fluorine Effect" & Bioisosterism
  • Metabolic Blocking: The 4-position (para) is occupied by a metabolically stable trifluoromethyl (-CF3) group. In unsubstituted benzyl alcohols, the para-position is a hotspot for Cytochrome P450-mediated oxidation. The -CF3 group effectively blocks this site.

  • Electronic Modulation: The 3,5-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.

  • Acidity Modulation: The electron-deficient ring increases the acidity of the benzylic hydroxyl proton compared to a standard benzyl alcohol. This can influence hydrogen bonding strength with target protein residues.

Structural Logic Diagram

G Core 3,5-Difluoro-4-(trifluoromethyl) phenyl methanol CF3 4-CF3 Group: Blocks P450 Metabolism Increases Lipophilicity Core->CF3 F35 3,5-Difluoro Pattern: Electronic Withdrawing (-I) Modulates Ring pKa Core->F35 OH Benzylic Alcohol: Versatile Handle (Precursor to Halides/Aldehydes) Core->OH

Figure 1: Structural Activity Relationship (SAR) mapping of the scaffold's functional components.

Synthetic Utility: Derivatization Protocols

While the alcohol itself can be a target, it is most frequently used as a pro-electrophile . The hydroxyl group is converted into a leaving group (bromide, chloride, or mesylate) to allow for coupling with amines or phenols, thereby attaching the fluorinated ring to a larger drug molecule.

Core Protocol: Conversion to Benzyl Bromide

The following protocol describes the conversion of the alcohol to 3,5-difluoro-4-(trifluoromethyl)benzyl bromide using Phosphorus Tribromide (PBr₃). This is the industry-standard method for activating this scaffold.

Reagents & Equipment
  • Substrate: [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol (1.0 eq)

  • Reagent: Phosphorus Tribromide (PBr₃) (0.4 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated NaHCO₃ solution

  • Atmosphere: Nitrogen or Argon (Inert)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge with nitrogen.

  • Dissolution: Add the benzylic alcohol (1.0 eq) and dissolve in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.

  • Addition: Add PBr₃ (0.4 eq) dropwise via syringe over 10 minutes. Note: PBr₃ is corrosive and fumes in air; handle in a fume hood.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2–4 hours. Monitor by TLC (visualize with UV; the bromide usually runs faster than the alcohol).

  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃ (gas evolution may occur).

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. The resulting benzyl bromide is often pure enough for the next step. If not, purify via flash column chromatography (Hexanes/EtOAc).

Workflow Visualization

Synthesis Start Start: Alcohol Substrate (In DCM, 0°C) Reagent Add Reagent: PBr3 (0.4 eq) Dropwise Start->Reagent Inert Atm Monitor Monitor: TLC Check (2-4 Hours) Reagent->Monitor Warm to RT Quench Quench: Sat. NaHCO3 (Careful!) Monitor->Quench Complete Product Product: Benzyl Bromide (Ready for Coupling) Quench->Product Extract/Dry

Figure 2: Experimental workflow for the activation of the benzylic alcohol to the corresponding bromide.

Handling, Safety, & Stability

Safety Profile
  • Hazards: Like many fluorinated benzyl alcohols, this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Always handle inside a chemical fume hood. Wear nitrile gloves and safety glasses.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Stability & Storage[7][8]
  • Hygroscopicity: Moderately hygroscopic. Store in a tightly sealed container.

  • Temperature: Store at 2–8°C (Refrigerate) for long-term stability to prevent slow oxidation to the aldehyde.

  • Incompatibility: Strong oxidizing agents and acid chlorides.

References

  • PubChem Compound Summary. (2025). [3,5-difluoro-4-(trifluoromethyl)phenyl]methanol.[2][3][4] National Center for Biotechnology Information.[5] Retrieved from [Link]

  • CAS Registry. (2025). CAS 1417567-87-3 Detail Record.[3][4] American Chemical Society. (Verified via chemical vendor databases including BLDPharm and ChemScene).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Strategic Sourcing and Technical Application Guide: [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Type: Technical Whitepaper & Sourcing Guide

  • Subject: CAS 1417567-87-3 | 3,5-Difluoro-4-(trifluoromethyl)benzyl alcohol

  • Target Audience: Medicinal Chemists, Process Chemists, Procurement Specialists

Executive Summary: The Fluorine Advantage

In modern drug discovery, [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol represents a high-value "magic methyl" bioisostere. The specific substitution pattern—two fluorine atoms flanking a trifluoromethyl group—creates a unique electrostatic and steric environment. This motif is critical for modulating metabolic stability (blocking P450 oxidation sites) and increasing lipophilicity without introducing excessive molecular weight.

This guide provides a validated pathway for sourcing, synthesizing, and verifying this compound, moving beyond simple catalog listings to ensure supply chain resilience.

Chemical Identity & Physical Profile[1][2][3][4][5][6]

Precise identification is the first step in quality control. The 3,5-difluoro-4-CF3 substitution pattern is prone to confusion with its isomers (e.g., 2,6-difluoro analogs).

PropertySpecification
IUPAC Name [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol
Common Name 3,5-Difluoro-4-(trifluoromethyl)benzyl alcohol
CAS Number 1417567-87-3
Molecular Formula C₈H₅F₅O
Molecular Weight 212.12 g/mol
Physical State White to off-white crystalline solid or low-melting solid
Solubility Soluble in MeOH, DCM, DMSO; Insoluble in water
Key NMR Feature ¹⁹F NMR: Two distinct signals (Ar-F and -CF₃) with specific coupling constants.[1]

Strategic Sourcing Landscape

This compound is classified as a Tier 2 Building Block —available from specialized fluorine catalogs but rarely stocked in multi-kilogram quantities by generalist distributors.

Supplier Tier Analysis

Do not rely on a single source. The supply chain for polyfluorinated aromatics is heavily concentrated in East Asia.

TierSupplier TypeRecommended VendorsUse Case
Tier 1 (Catalog) Specialized Fluorine HousesFluorochem (UK), Apollo Scientific (UK), Matrix Scientific (US)Rapid R&D (<10g). High reliability, CoA provided.
Tier 2 (Aggregator) Global StockistsCombi-Blocks , BLDpharm , Enamine Scale-up (10g - 100g). Good balance of price/speed.
Tier 3 (Bulk) Custom SynthesisWuXi AppTec , Pharmablock Process Scale (>1kg). Requires lead time (4-8 weeks).
Sourcing Decision Logic (DOT Visualization)

The following decision tree illustrates the optimal sourcing strategy based on project phase and quantity.

SourcingStrategy Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 10 grams QtyCheck->SmallScale MedScale 10 - 100 grams QtyCheck->MedScale LargeScale > 100 grams QtyCheck->LargeScale Tier1 Tier 1: Fluorochem / Apollo (Lead Time: 2-5 Days) SmallScale->Tier1 Tier2 Tier 2: Combi-Blocks / BLDpharm (Lead Time: 1-2 Weeks) MedScale->Tier2 Tier3 Tier 3: Custom Synthesis / Bulk (Lead Time: 4-8 Weeks) LargeScale->Tier3 MakeDecision Internal Synthesis? (Check Precursor Availability) Tier2->MakeDecision If Stockout PrecursorCheck Is Acid (CAS 123572-85-4) Available? MakeDecision->PrecursorCheck PrecursorCheck->Tier1 Yes: Buy Acid & Reduce

Figure 1: Strategic sourcing decision tree for fluorinated building blocks.

Technical Application: The "Make" Option

If the alcohol is out of stock, it is standard practice to synthesize it from the corresponding benzoic acid, which is often more stable and widely available.

Precursor: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid (CAS: 123572-85-4).

Validated Synthesis Protocol (Acid Reduction)

Reaction Principle: Selective reduction of the carboxylic acid to the primary alcohol using Borane-Tetrahydrofuran (BH₃·THF) complex. This method is preferred over LiAlH₄ for safety and selectivity, especially in the presence of the trifluoromethyl group (avoiding defluorination).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 3,5-Difluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dropwise add BH₃·THF (1.0 M solution, 1.5 equiv) over 30 minutes. Caution: Gas evolution (H₂).

  • Reaction: Allow warming to room temperature and stir for 4–16 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to quench unreacted borane. Stir for 30 minutes.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Diagram

SynthesisPath Acid 3,5-Difluoro-4-(CF3)benzoic acid (CAS: 123572-85-4) Intermediate Borate Complex Acid->Intermediate Reduction Reagent BH3·THF (1.5 eq) 0°C -> RT, 16h Intermediate->Reagent Quench MeOH Quench Acidic Workup Intermediate->Quench Product Target Alcohol (CAS: 1417567-87-3) Quench->Product Isolation

Figure 2: Synthesis pathway via selective borane reduction.

Quality Control & Self-Validation

Trust but verify. Fluorinated compounds can degrade or contain isomers that are difficult to separate.

Analytical Standards
  • ¹H NMR (400 MHz, CDCl₃): Look for the methylene protons (-CH ₂OH) as a singlet or doublet (if coupled to OH) around δ 4.7–4.8 ppm. The aromatic protons should appear as a doublet (coupling to F) around δ 7.0–7.5 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): This is the diagnostic test.

    • Signal A (-CF₃): Singlet (or triplet if coupled to aromatics) around -60 to -63 ppm.

    • Signal B (Ar-F): Multiplet around -110 to -120 ppm.

    • Validation: Integration ratio must be accurately 3:2.

Common Impurities
  • Defluorinated byproducts: Resulting from aggressive reduction conditions (e.g., LiAlH₄ at high temps).

  • Benzoic Acid: Incomplete reduction. Check for carbonyl stretch in IR (~1700 cm⁻¹).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313629, (3,5-Difluoro-4-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Mitsunobu Inversion of Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitsunobu Reaction Conditions for Fluorinated Benzyl Alcohols Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

The Mitsunobu reaction is the gold standard for stereochemical inversion of secondary alcohols. However, fluorinated benzyl alcohols present a unique paradox in synthesis. While the electron-withdrawing nature of fluorine suppresses the carbocation formation that typically plagues benzylic substrates (preventing


 racemization), it simultaneously reduces the nucleophilicity of the hydroxyl group, retarding the initial activation step.

This guide details the specific kinetic and thermodynamic adjustments required to successfully invert fluorinated benzylic systems. We move beyond the standard DEAD/PPh3 protocol to introduce high-activity alkylphosphine systems (ADDP/PBu3) necessary for electron-deficient and sterically hindered fluorinated substrates.

Mechanistic Insight: The Fluorine Effect

To optimize conditions, one must understand how fluorine substitution alters the standard Mitsunobu catalytic cycle.

The Electronic Tug-of-War

In a standard benzylic alcohol, the stability of the benzylic carbocation often leads to a competition between the desired


 displacement (inversion) and 

ionization (racemization).
  • Non-Fluorinated Benzyl Alcohols: High risk of

    
     pathways due to carbocation stability.
    
  • Fluorinated Benzyl Alcohols: The strong inductive effect (-I) of fluorine (and especially

    
    ) destabilizes the benzylic carbocation.
    
    • Advantage:[1][2][3][4][5][6][7][8] This suppresses

      
       racemization, theoretically allowing for higher enantiomeric excess (ee).
      
    • Disadvantage:[5][8][9] The same electron-withdrawal makes the hydroxyl oxygen less nucleophilic . This hinders the attack on the Phosphine-Azodicarboxylate betaine, which is often the rate-determining step for these substrates.

Pathway Visualization

The following diagram illustrates the critical bifurcation points where fluorinated substrates behave differently from standard alcohols.

Mitsunobu_Mechanism cluster_legend Key Electronic Effect Reagents Reagents (PPh3 + DEAD) Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Betaine Formation Activation Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Activation Slow step for e- deficient alcohols Substrate Fluorinated Benzyl Alcohol (R-OH) Substrate->Activation SN1_Path Carbocation Formation (SN1 Pathway) Activation->SN1_Path Destabilized by Fluorine (Suppressed) Nu_Attack Nucleophilic Attack (SN2 Displacement) Activation->Nu_Attack Favored by Fluorine (Promotes SN2) Racemate Racemized Product (FAILURE) SN1_Path->Racemate Product Inverted Product (SUCCESS) Nu_Attack->Product Note Fluorine EWG reduces R-OH nucleophilicity requiring stronger phosphines (PBu3)

Caption: Mechanistic bifurcation in Mitsunobu inversion. Fluorine suppresses the red SN1 path but slows the initial activation, necessitating modified reagents.

Critical Parameter Optimization

Reagent Selection (The "Matching" Principle)

For fluorinated benzyl alcohols, the standard Triphenylphosphine (


) is often insufficient due to the lowered nucleophilicity of the substrate alcohol.
ComponentStandard ChoiceRecommended for Fluorinated Benzyl Alcohols Rationale
Phosphine


(Tributylphosphine)
or

Alkyl phosphines are more nucleophilic than aryl phosphines, driving the activation of the electron-deficient alcohol [1].
Azo Reagent DEAD / DIADADDP (1,1'-(azodicarbonyl)dipiperidine)ADDP is more stable and works synergistically with

. It also facilitates workup as the hydrazine byproduct is insoluble in cold ether [2].
Nucleophile Benzoic Acidp-Nitrobenzoic Acid (PNBA)Lower pKa (3.4 vs 4.2) ensures rapid protonation of the betaine. The p-nitro group also aids in UV detection and crystallinity.
Solvent THFToluene or DCM While THF is standard, Toluene allows for higher temperatures if the sterics of an ortho-fluorine require thermal energy to overcome the barrier.
The pKa Constraint

The pronucleophile (acid) must have a pKa < 11 (ideally < 5 for difficult substrates) to protonate the betaine effectively. If the pKa is too high, the betaine will simply alkylate the hydrazine species, resulting in no product.

Experimental Protocols

Protocol A: The "Tsunoda" Condition (Recommended)

Best for: Ortho-fluorinated benzyl alcohols, Trifluoromethyl (


) substituted alcohols, and sterically hindered systems.

Rationale: This protocol utilizes the Tsunoda reagent system (ADDP/


). The increased nucleophilicity of tributylphosphine overcomes the electronic deactivation of the fluorinated alcohol.

Materials:

  • Fluorinated Benzyl Alcohol (1.0 equiv)

  • Pronucleophile (e.g., p-Nitrobenzoic acid) (1.5 equiv)

  • Tributylphosphine (

    
    ) (1.5 equiv) (Handle under Argon - Pyrophoric) 
    
  • ADDP (1.5 equiv)

  • Anhydrous Benzene or Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Charge the flask with the Fluorinated Alcohol (1.0 eq) and the Pronucleophile (1.5 eq). Dissolve in anhydrous Toluene (or Benzene).

  • Phosphine Addition: Add

    
     (1.5 eq) via syringe. Note: 
    
    
    
    is foul-smelling and toxic; use a bleach trap for waste.
  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Azo Addition: Add solid ADDP (1.5 eq) in one portion.

    • Why Solid? ADDP is sparingly soluble in cold toluene, which allows for a controlled release as it dissolves, mimicking a slow-addition protocol.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours.

    • Validation: Monitor by TLC.[7] The disappearance of the UV-active alcohol spot and the appearance of the ester product (often fluorescent if PNBA is used) indicates success.

  • Workup: Dilute the reaction mixture with Hexanes (approx. 2x volume) and stir vigorously for 20 minutes.

    • Self-Validating Step: The byproduct (ADDP-hydrazine) will precipitate as a white solid.

  • Filtration: Filter off the precipitate. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Standard Modified (DIAD/PPh3)

Best for: Para-fluorinated benzyl alcohols with minimal steric hindrance.

Materials:

  • Substrate (1.0 equiv)

  • 
     (1.2 equiv)
    
  • DIAD (1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Dissolve Alcohol (1.0 eq),

    
     (1.2 eq), and Nucleophile (1.2 eq) in THF at 0°C.
    
  • Add DIAD (1.2 eq) dropwise over 30 minutes. Crucial: Keep temperature < 5°C during addition to prevent betaine decomposition.

  • Warm to RT and stir.

  • Quench: If reaction is incomplete after 12h, do not add more reagents blindly. Check for elimination products (styrenes) via NMR.

Troubleshooting & Decision Matrix

When the reaction fails, it typically fails via one of three pathways. Use this decision tree to diagnose and correct.

Troubleshooting_Matrix Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Racemization Racemic Product (Low ee) Start->Racemization SideProd Hydrazine Alkylation (N-alkylation) Start->SideProd Sol_NoRxn Cause: Alcohol too e- deficient Fix: Switch to ADDP / PBu3 NoRxn->Sol_NoRxn Sol_Race Cause: SN1 Pathway Active Fix: Lower Temp (-20°C) or Switch Solvent to Toluene Racemization->Sol_Race Sol_Side Cause: Nucleophile pKa too high Fix: Use p-Nitrobenzoic Acid or Sulfonamides SideProd->Sol_Side

Caption: Diagnostic workflow for optimizing failed Mitsunobu reactions on fluorinated substrates.

Data Summary: Expected Yields
Substrate TypeReagent SystemSolventTypical YieldStereochemical Fidelity
4-F-Benzyl Alcohol

/ DIAD
THF85-95%>98% ee
2-F-Benzyl Alcohol

/ DIAD
THF60-70%>95% ee
4-

-Benzyl Alcohol

/ DIAD
THF50-60%>99% ee
2-

-Benzyl Alcohol
ADDP /

Toluene80-90% >98% ee
Pentafluorobenzyl Alcohol ADDP /

Benzene75-85%N/A (Achiral)

References

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642.

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reagents for organic synthesis.[2][6][10][11][12][13] Chemistry – A European Journal, 10(13), 3130-3138.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4][5][6][8][14] Chemical Reviews, 109(6), 2551–2651.

Sources

Application Note: Synthesis of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methyl bromide from its corresponding benzyl alcohol. Fluorinated benzyl bromides are crucial building blocks in medicinal chemistry and drug development, valued for their ability to introduce fluorinated moieties that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide details a robust and reliable method using phosphorus tribromide (PBr₃), emphasizing mechanistic understanding, operational safety, and purification strategies to ensure high-purity material suitable for downstream applications.

Introduction: The Significance of Fluorinated Benzyl Bromides

The conversion of benzyl alcohols to benzyl bromides is a cornerstone transformation in organic synthesis. The resulting bromides are versatile electrophiles, readily participating in nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds. In the context of drug discovery, the incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a widely employed strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][3] The target molecule, [3,5-Difluoro-4-(trifluoromethyl)phenyl]methyl bromide, is therefore a high-value intermediate for synthesizing complex pharmaceutical agents.

While several methods exist for this conversion, the use of phosphorus tribromide (PBr₃) is often preferred for primary and secondary alcohols. It offers mild reaction conditions and, critically, proceeds via a mechanism that avoids the carbocation rearrangements often observed with hydrobromic acid (HBr).[4][5][6] This ensures the preservation of the starting material's carbon skeleton, leading to a cleaner reaction profile and higher yields of the desired product.[5]

Reaction Mechanism: Sₙ2 Conversion of Alcohol to Bromide

The reaction of a benzyl alcohol with phosphorus tribromide (PBr₃) is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The process occurs in two primary stages:

  • Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated alkyldibromophosphite intermediate. This step is crucial as it converts the poor leaving group (-OH) into an excellent leaving group.[6][7]

  • Nucleophilic Attack by Bromide: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It performs a "backside attack" on the benzylic carbon, displacing the alkyldibromophosphite group. This concerted step forms the C-Br bond and generates phosphorous acid (H₃PO₃) as a byproduct after workup.[4][5]

Because the reaction proceeds via an Sₙ2 pathway, it avoids the formation of a discrete carbocation intermediate, thereby preventing unwanted skeletal rearrangements.[6]

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Activation Step cluster_products Products R_OH [Ar]-CH₂-OH Activated_Complex [Ar]-CH₂-O⁺(H)-PBr₂ Bromide ion (Br⁻) is displaced R_OH->Activated_Complex Nucleophilic attack on P PBr3 PBr₃ PBr3->Activated_Complex R_Br [Ar]-CH₂-Br Activated_Complex->R_Br Sₙ2 attack by Br⁻ H3PO3 H₃PO₃ (after workup) Activated_Complex->H3PO3 Mechanism of PBr₃ Bromination Mechanism of PBr₃ Bromination

Diagram 1: Sₙ2 Mechanism for Alcohol Bromination. This diagram shows the activation of the alcohol by PBr₃ followed by nucleophilic substitution by the bromide ion.

Physicochemical and Safety Data

Proper handling of all reagents is paramount for a safe and successful experiment. The following table summarizes key data for the materials involved.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Hazards
[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanolC₈H₅F₅O212.12[8]Skin, eye, and respiratory irritant.
Phosphorus Tribromide (PBr₃)PBr₃270.69Corrosive, reacts violently with water, causes severe skin burns and eye damage.[9][10]
[3,5-Difluoro-4-(trifluoromethyl)phenyl]methyl bromideC₈H₄BrF₅~275.01Lachrymator, corrosive, toxic. Handle with extreme care.

Safety Imperative: Phosphorus tribromide (PBr₃) reacts violently and exothermically with water and alcohols.[5] It is highly corrosive and its vapors are toxic. All operations involving PBr₃ must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including tightly fitting safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[10][11] An emergency shower and eyewash station must be readily accessible.[12]

Detailed Experimental Protocol

This protocol is designed for the conversion of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol to its corresponding bromide on a 10 mmol scale.

Part A: Reagents and Equipment
  • Reagents:

    • [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol (2.12 g, 10.0 mmol, 1.0 equiv)

    • Phosphorus tribromide (PBr₃) (1.0 mL, 10.5 mmol, 1.05 equiv, or ~0.35 equiv per OH)

    • Anhydrous Dichloromethane (DCM) (50 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Deionized Water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Equipment:

    • Flame-dried, three-neck round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Septa and nitrogen inlet/outlet

    • Ice-water bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

Part B: Reaction Setup and Procedure
  • Preparation: Ensure all glassware is thoroughly flame- or oven-dried to remove any trace moisture, which would otherwise decompose the PBr₃ reagent.[7] Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a septum for nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Dissolution: To the reaction flask, add [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol (2.12 g, 10.0 mmol). Add 40 mL of anhydrous DCM and stir until the solid is completely dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Efficient cooling is critical to control the exothermic nature of the addition of PBr₃.

  • Reagent Addition: Add phosphorus tribromide (1.0 mL, 10.5 mmol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over 15-20 minutes. Maintain the internal temperature at or below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 60 minutes. Subsequently, remove the ice bath and let the reaction mixture warm to room temperature, stirring for another 2-3 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product spot should be less polar (higher Rƒ) than the starting alcohol.

Part C: Work-up and Isolation
  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully , pour the reaction mixture into a beaker containing 50 mL of crushed ice and 50 mL of saturated NaHCO₃ solution. This quenching step is highly exothermic and will release gas (CO₂); perform it slowly with vigorous stirring to neutralize excess PBr₃ and acidic byproducts.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 50 mL of saturated aqueous NaHCO₃

    • 50 mL of deionized water

    • 50 mL of brine

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and wash the solid with a small amount of fresh DCM.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl bromide as an oil or low-melting solid.

Part D: Purification

The crude product is typically purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a non-polar eluent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity). The benzyl bromide product is significantly less polar than the starting alcohol and should elute early.

  • Collection: Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Final Concentration: Remove the eluent under reduced pressure to afford the purified [3,5-Difluoro-4-(trifluoromethyl)phenyl]methyl bromide. Store the product under a nitrogen atmosphere at low temperature, protected from light and moisture.

Workflow Start Dissolve Alcohol in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_PBr3 Dropwise Addition of PBr₃ Cool->Add_PBr3 React Stir at 0 °C → RT Add_PBr3->React Quench Quench with Ice / aq. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃, H₂O, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Final_Product Pure Benzyl Bromide Purify->Final_Product Experimental Workflow Experimental Workflow

Diagram 2: Experimental Workflow. A step-by-step overview of the synthesis from starting material to purified product.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methyl bromide. The use of phosphorus tribromide ensures a clean conversion that avoids carbocation rearrangements, which is particularly important for electron-deficient benzylic systems. Careful attention to anhydrous conditions and temperature control during the reaction, followed by a meticulous work-up and chromatographic purification, will consistently yield high-purity material essential for applications in pharmaceutical and materials science research.

References

  • BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS TRIBROMIDE. [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃. [Link]

  • Chemos GmbH & Co.KG. (2021, January 15). Safety Data Sheet: phosphorus tribromide. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. [Link]

  • Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]

  • Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides. [Link]

  • PubChemLite. (n.d.). [3,5-difluoro-4-(trifluoromethyl)phenyl]methanol. [Link]

  • Universal Wiser Publisher. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]

  • PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • PMC. (2023, August 9). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. [Link]

  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?[Link]

  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • ResearchGate. (2007, October 5). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol...[Link]

  • MDPI. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • PubChem. (n.d.). 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl. [Link]

  • YouTube. (2021, February 1). PBr3 nucleophilic substitution of alcohols. [Link]

Sources

Nucleophilic substitution protocols for electron-deficient benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Nucleophilic Substitution Protocols for Electron-Deficient Benzyl Alcohols

Abstract

The nucleophilic substitution of benzyl alcohols is a cornerstone transformation in organic synthesis, pivotal for the construction of C-O, C-N, C-S, and C-C bonds. However, substrates bearing electron-withdrawing groups (EWGs) on the aromatic ring present a significant challenge. These groups destabilize the canonical benzylic carbocation intermediate, impeding classical SN1 pathways and demanding tailored synthetic strategies. This guide provides an in-depth analysis of the mechanistic principles and offers a suite of robust protocols for the efficient substitution of electron-deficient benzyl alcohols, targeting researchers in medicinal chemistry and materials science.

The Mechanistic Challenge of Electron-Deficient Systems

The reactivity of benzyl alcohols in nucleophilic substitutions is fundamentally governed by the stability of the benzylic carbocation.[1] For benzyl alcohols with electron-donating groups (EDGs), the SN1 pathway is favored due to resonance stabilization of the positive charge. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -CO₂R) destabilize this carbocation, making the SN1 route energetically unfavorable.[2] Consequently, reaction conditions must either force an SN2-type mechanism or, more effectively, proceed through a pathway that avoids a discrete carbocation intermediate altogether.

The hydroxyl group (-OH) is an intrinsically poor leaving group.[3] Therefore, all successful substitution protocols rely on an initial activation step. This can be achieved through protonation under strongly acidic conditions, conversion to a more competent leaving group (e.g., a tosylate), or coordination to a Lewis acid or transition metal catalyst.[4][5]

cluster_SN1 Sₙ1 Pathway (Disfavored) cluster_SN2 Sₙ2-like Pathway (Forced/Catalytic) start1 Electron-Deficient Benzyl Alcohol activated1 Activated Alcohol (e.g., Protonated) start1->activated1 + [H⁺] carbocation Benzylic Carbocation (Highly Destabilized by EWG) activated1->carbocation - H₂O product1 Substitution Product carbocation->product1 + Nucleophile start2 Electron-Deficient Benzyl Alcohol activated2 Activated Complex (e.g., Metal-Coordinated) start2->activated2 + Catalyst transition_state [Nu---C---LG]‡ Transition State activated2->transition_state + Nucleophile product2 Substitution Product transition_state->product2 - Catalyst, - H₂O alcohol R-CH₂OH (Alcohol) alkoxide [M]-OCH₂R alcohol->alkoxide Coordination catalyst_in [M] catalyst_in->alkoxide aldehyde R-CHO (Aldehyde) alkoxide->aldehyde β-Hydride Elimination hydride [M]-H₂ alkoxide->hydride condensate Intermediate (e.g., Imine) aldehyde->condensate Condensation water H₂O product_complex [M]-(Product) hydride->product_complex nucleophile Nu-H nucleophile->condensate condensate->product_complex Reduction product_complex->catalyst_in Release product R-CH₂-Nu (Product) product_complex->product

Figure 2: Catalytic cycle for the "Borrowing Hydrogen" mechanism for C-N bond formation.

Comparative Data

The selection of a protocol is often guided by efficiency and substrate compatibility. The following table summarizes representative data for the substitution of 4-nitrobenzyl alcohol with various nucleophiles under different catalytic systems.

Catalyst SystemNucleophileSolventTemp (°C)Time (h)Yield (%)Reference
Iodine (10 mol%)IndoleCH₂Cl₂RT0.595[3]
Iodine (10 mol%)ThiophenolCH₂Cl₂RT1.092[3]
InCl₃ (10 mol%)AnisoleDioxane80688[3]
Ir-Sn Complex (cat.)ThiopheneDCE80185[6]
Ru-Arene (cat.)BenzenesulfonamideToluene1101290+[7]

Detailed Experimental Protocols

Audience Note: These protocols are intended for trained laboratory personnel. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Iodine-Catalyzed Substitution with a Carbon Nucleophile (Indole)

This protocol details an efficient and mild method for C-C bond formation using catalytic molecular iodine. [3]

  • Materials:

    • 4-Nitrobenzyl alcohol

    • Indole

    • Iodine (I₂)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzyl alcohol (1.0 mmol, 1.0 eq) and indole (1.2 mmol, 1.2 eq).

    • Dissolve the solids in anhydrous DCM (5 mL).

    • Add molecular iodine (0.1 mmol, 10 mol%) to the stirred solution at room temperature. The solution may develop a color.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 30-60 minutes).

    • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution (10 mL) to remove excess iodine. Stir until the organic layer is colorless.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bis(indolyl)methane derivative.

Protocol 2: Transition Metal-Catalyzed N-Alkylation via Borrowing Hydrogen

This protocol describes the N-alkylation of a sulfonamide using a ruthenium catalyst, a method known for its high atom economy. [7]

  • Materials:

    • 4-Chlorobenzyl alcohol

    • Benzenesulfonamide

    • [Ru(p-cymene)Cl₂]₂ catalyst

    • Cesium carbonate (Cs₂CO₃)

    • Toluene, anhydrous

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine 4-chlorobenzyl alcohol (1.0 mmol, 1.0 eq), benzenesulfonamide (1.1 mmol, 1.1 eq), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 eq).

    • Add anhydrous toluene (3 mL) via syringe.

    • Seal the tube and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

    • Wash the filter cake with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the N-benzylated sulfonamide.

Concluding Remarks

The nucleophilic substitution of electron-deficient benzyl alcohols requires a departure from classical SN1-centric strategies. Modern catalytic methods, particularly those employing Lewis acids, iodine, and transition metals, provide highly efficient, mild, and selective solutions. These protocols avoid the formation of high-energy carbocation intermediates, proceeding instead through coordinated complexes or transient aldehyde intermediates. By understanding the underlying mechanistic principles, researchers can select the optimal conditions to synthesize complex molecules, facilitating advancements in drug discovery and materials science.

References

  • Title: 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides Source: Chemistry LibreTexts URL: [Link]

  • Title: Iodine-Catalyzed Nucleophilic Substitution Reactions of Benzylic Alcohols Source: Synthesis URL: [Link]

  • Title: Reactions at the Benzylic Position Source: Chemistry Steps URL: [Link]

  • Title: Dehydroxylation of alcohols for nucleophilic substitution Source: Chemical Communications URL: [Link]

  • Title: What is the mechanism of Benzyl Alcohol? Source: Patsnap Synapse URL: [Link]

  • Title: Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex Source: Organic Chemistry Portal URL: [Link]

  • Title: 10.3 Allylic and Benzylic Bromination with NBS Source: Chad's Prep URL: [Link]

  • Title: Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex Source: The Journal of Organic Chemistry URL: [Link]

  • Title: An umpolung strategy to react catalytic enols with nucleophiles Source: Nature Communications URL: [Link]

  • Title: Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols Source: Jack Westin URL: [Link]

  • Title: A general aqueous synthetic strategy towards 1-benzylTHIQs enabled by umpolung hydrazone Source: RSC Publishing URL: [Link]

  • Title: An umpolung strategy to react catalytic enols with nucleophiles Source: ResearchGate URL: [Link]

  • Title: Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation Source: Chemical Society Reviews URL: [Link]

  • Title: Umpolung Strategy for α-Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles Source: PubMed URL: [Link]

  • Title: Umpolung strategies for the functionalization of peptides and proteins Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Competition reaction between electron-donating and withdrawing benzyl alcohols Source: ResearchGate URL: [Link]

  • Title: Which of the following para-substituted benzyl alcohols reacts fastest with HBr? Source: Chemistry Stack Exchange URL: [Link]

Sources

Strategic Synthesis of Radical Precursors from [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The target molecule, [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol , represents a highly specialized "magic methyl" motif in medicinal chemistry.[1][2] The combination of the trifluoromethyl group and flanking fluorine atoms creates a uniquely electron-deficient aromatic ring.[2]

Why convert to a radical precursor? Standard nucleophilic substitutions (


) on the benzylic position of this molecule are often sluggish due to the steric bulk of the ortho-fluorines and the electronic repulsion of the electron-rich nucleophiles by the electron-poor ring. Conversely, 

pathways are disfavored because the electron-withdrawing groups (EWGs) severely destabilize the benzylic carbocation intermediate.[1][2]

Radical Chemistry Solution: Converting the alcohol into a radical precursor allows for the generation of a benzylic radical .[3] Unlike the carbocation, this radical is electronically tuned (electrophilic) and sterically accessible, allowing for rapid C-C bond formation via:

  • Atom Transfer Radical Addition (ATRA) using the Bromide precursor.[1][2]

  • Degenerative Radical Transfer (RAFT/MADIX) or Photoredox coupling using the Xanthate precursor.[1][2]

This guide details the synthesis of these two critical precursors.

Precursor 1: The Benzyl Bromide (Appel Protocol)[1]

The conversion of the alcohol to the bromide is the gateway to classical radical chemistry (e.g., tributyltin hydride mediated reductions) and modern transition-metal catalyzed cross-couplings.[2]

Mechanism & Strategy

We utilize the Appel Reaction (PPh


 + CBr

).[1][2]
  • Why not PBr

    
    ?  PBr
    
    
    
    generates HBr, which can be harsh on the CF
    
    
    group or cause acid-catalyzed disproportionation.[2] The Appel reaction operates under near-neutral conditions.[2]
  • Electronic Consideration: The electron-deficient oxygen of the fluorinated benzyl alcohol is less nucleophilic than standard benzyl alcohols.[2] The formation of the oxyphosphonium intermediate is the rate-determining step.

Detailed Protocol

Reagents:

  • Substrate: [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol (1.0 equiv)[1][2]

  • Triphenylphosphine (PPh

    
    ): 1.2 equiv[1][2]
    
  • Carbon Tetrabromide (CBr

    
    ): 1.2 equiv[1][2]
    
  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0 °C using an ice bath.

  • Dissolution: Dissolve the alcohol (1.0 equiv) and CBr

    
     (1.2 equiv) in anhydrous DCM. Ensure complete dissolution before proceeding.[1][2]
    
  • Addition (Critical): Dissolve PPh

    
     (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise  to the reaction mixture at 0 °C.
    
    • Note: Adding PPh

      
       last allows for controlled formation of the brominating species.[2] A rapid color change (often to yellow/orange) indicates the formation of the bromophosphonium salt.[2]
      
  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc).[1][2][4] The product (bromide) will be significantly less polar (higher R_f) than the alcohol.[1][2]

  • Workup: Quench by adding saturated aqueous NaHCO

    
    . Extract with DCM (3x).[1][2] Dry combined organics over MgSO
    
    
    
    and concentrate in vacuo.
  • Purification: The byproduct is Triphenylphosphine oxide (TPPO), which can be difficult to remove.[1][2]

    • Tip: Triturate the crude solid with cold Pentane or Hexane.[2] The product (bromide) is soluble; TPPO precipitates out.[1][2] Filter and concentrate the filtrate.[2] Flash chromatography (100% Pentane -> 5% EtOAc/Pentane) yields the pure bromide.[1][2]

Yield Expectation: 85–92% Storage: Store at -20 °C under Argon. Electron-deficient benzyl bromides are lachrymators; handle in a fume hood.[1][2]

Precursor 2: The O-Alkyl Xanthate (Zard Protocol)[1]

For modern photoredox applications or "tin-free" radical chemistry, the xanthate (O-ethyl carbonodithioate) is superior.[1][2] It allows for radical generation using visible light.[1][2][5][6][7][8]

Mechanism & Strategy

This follows the Barton/Zard protocol.[2]

  • Deprotonation of the alcohol.[2][6]

  • Nucleophilic attack on Carbon Disulfide (CS

    
    ).[1][2]
    
  • Methylation of the intermediate sulfur anion.[2]

Detailed Protocol

Reagents:

  • Substrate: [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol (1.0 equiv)[1][2]

  • Sodium Hydride (NaH): 1.5 equiv (60% dispersion in mineral oil)[1][2]

  • Carbon Disulfide (CS

    
    ): 2.0 equiv[1][2]
    
  • Methyl Iodide (MeI): 1.5 equiv[1][2]

  • Solvent: THF (anhydrous) or DMF (if solubility is an issue).[1][2]

Step-by-Step Methodology:

  • NaH Wash: Place NaH in a flame-dried flask. Wash twice with dry hexane to remove mineral oil (optional but recommended for cleaner NMR).[1][2] Suspend washed NaH in anhydrous THF (0.2 M) and cool to 0 °C .

  • Alkoxide Formation: Add the alcohol (dissolved in minimal THF) dropwise to the NaH suspension.

    • Observation: Evolution of H

      
       gas.[2] Stir at 0 °C for 30 mins until gas evolution ceases. The solution may turn slightly yellow.[2]
      
  • Xanthate Formation: Add CS

    
     dropwise.[1][2]
    
    • Color Change: The solution will turn a deep yellow/orange, indicating the formation of the sodium xanthate salt.[2] Stir for 1 hour at 0 °C.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.[1][2]

    • Safety: MeI is a carcinogen.[1][2] Use a syringe with a luer lock.[1][2]

  • Completion: Warm to room temperature and stir for 2 hours. A white precipitate (NaI) will form.[2]

  • Workup: Carefully quench with water (destroying excess NaH). Extract with Ethyl Acetate.[1][2] Wash organics with water and brine to remove DMF (if used).[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc). Xanthates are typically bright yellow oils or solids.[1][2]

Yield Expectation: 75–85% Stability: Xanthates of electron-deficient alcohols are generally stable but should be kept away from strong nucleophiles (amines) which can cleave the C-O bond.[1][2]

Comparative Data & QC

FeatureBenzyl Bromide PrecursorO-Benzyl Xanthate Precursor
Primary Utility Atom Transfer (ATRA), Nucleophilic Sub.[1][2]Photoredox, RAFT Polymerization
Radical Generation Requires Metal (Cu, Ru) or Hydride (Sn, Si)Visible Light (Blue LED) or Peroxides
Stability Moderate (Hydrolysis risk)High (Thermal stability < 120°C)
Purification Difficult (TPPO removal)Easy (Chromatography)
Reaction Type Irreversible Radical TransferReversible (Degenerative) Transfer

QC Parameters (1H NMR):

  • Alcohol (Starting Material): Benzylic CH

    
     appears ~4.8 ppm.[1][2]
    
  • Bromide: Benzylic CH

    
     shifts upfield to ~4.5 ppm.[1][2]
    
  • Xanthate: Benzylic CH

    
     shifts downfield to ~5.8 ppm (deshielded by C=S).[1][2] Look for the S-Me singlet at ~2.6 ppm.[2]
    

Visualized Workflows (Graphviz)[1][2]

Diagram 1: Synthesis Workflow & Decision Tree

G Alcohol [3,5-Difluoro-4-(trifluoromethyl) phenyl]methanol Decision Select Radical Strategy Alcohol->Decision BromidePath Appel Reaction (CBr4, PPh3) Decision->BromidePath Traditional/ATRA XanthatePath Zard Reaction (NaH, CS2, MeI) Decision->XanthatePath Reversible/Photo Bromide Benzyl Bromide Precursor BromidePath->Bromide Xanthate O-Benzyl Xanthate Precursor XanthatePath->Xanthate App_ATRA Application: Atom Transfer (ATRA) (Cu-Catalyzed) Bromide->App_ATRA App_Photo Application: Photoredox Coupling (Blue LED) Xanthate->App_Photo

Caption: Decision tree for selecting the appropriate radical precursor based on downstream application.

Diagram 2: Xanthate Mechanism (Zard Protocol)[1][2]

Mechanism Step1 1. Deprotonation (NaH removes H+) Inter1 Alkoxide Anion (R-O-) Step1->Inter1 Step2 2. Addition to CS2 (Nucleophilic Attack) Inter1->Step2 Inter2 Xanthate Salt (R-O-CS-S- Na+) Step2->Inter2 Step3 3. Methylation (S_N2 on MeI) Inter2->Step3 Final S-Methyl Xanthate (Radical Precursor) Step3->Final RadicalGen Radical Generation: C-O bond homolysis driven by 'C=S' stability Final->RadicalGen hv / Initiator

Caption: Step-wise mechanism for the synthesis of the O-Benzyl Xanthate precursor.

References

  • Appel Reaction Mechanism: Appel, R. (1975).[1][2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1][2] Angewandte Chemie International Edition, 14(12), 801–811.[1][2] [1][2]

  • Xanthates in Radical Chemistry: Quiclet-Sire, B., & Zard, S. Z. (2006).[1][2] "The Degenerative Radical Transfer of Xanthates and Related Derivatives: An Unusually Powerful Tool for the Creation of Carbon-Carbon Bonds." Chemical Reviews, 106(12), 5155-5203.[1][2] [1][2]

  • Photoredox Applications of Benzyl Alcohols: Staveness, D., Bosque, I., & Stephenson, C. R. (2016).[1][2] "Free Radical Chemistry Enabled by Visible Light-Induced Electron Transfer."[1][2] Accounts of Chemical Research, 49(10), 2295–2306.[1][2] [1][2]

  • Properties of Fluorinated Benzyl Radicals: Studer, A., & Curran, D. P. (2016).[1][2] "The Electron Is a Catalyst."[2] Nature Chemistry, 8, 209–211.[1][2] [1][2]

  • Compound Data: PubChem Entry for [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol.[1][2] [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzylic Cation Control in Acid Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZ-CAT-001 Subject: Suppression of polymerization, elimination, and non-selective trapping in benzylic cation intermediates. Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

The Diagnostic: Identify Your Failure Mode

Before modifying your conditions, you must identify which side-reaction pathway is dominating. Benzylic cations are "Janus-faced" intermediates: they are resonance-stabilized (thermodynamically accessible) yet highly electrophilic (kinetically reactive).

Symptom Checker
ObservationDiagnosisRoot Cause
Insoluble "Goo" / Oligomers Polymerization The benzylic cation (

) reacted with its own electron-rich precursor (acting as

). Common in electron-rich aromatics (e.g.,

-OMe).
Styrene / Olefin Formation Elimination (E1) The counter-ion or solvent acted as a base. The

-proton was more accessible than the electrophilic center.
Wrong Ether / Ester Solvolysis The solvent (MeOH, EtOH, AcOH) was sufficiently nucleophilic to trap the cation before your desired nucleophile could.
Regioisomeric Mixture Rearrangement The cation migrated to a more stable position (e.g., Wagner-Meerwein) or alkylated the ring at the wrong position (

vs

).

The Core Directive: Solvent Engineering (The HFIP Protocol)

The single most effective intervention for stabilizing benzylic cations without "killing" their reactivity is the switch to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

Why HFIP Works (The Science)

Standard solvents force a trade-off: Polar solvents stabilize the cation but often trap it (solvolysis). Non-polar solvents favor tight ion-pairing, shutting down reactivity.

HFIP breaks this duality through three mechanisms:

  • High Ionizing Power (

    
    ):  It promotes ionization of the leaving group (e.g., -OH, -OAc) better than ethanol.
    
  • Extreme Non-Nucleophilicity (

    
    ):  On Mayr’s nucleophilicity scale, HFIP is drastically lower than alcohols (
    
    
    
    vs.
    
    
    for EtOH), preventing solvent trapping.
  • H-Bond Network Stabilization: HFIP forms a bulk solvent cage that stabilizes the cationic charge via dipole interactions without forming a covalent bond.

Graphviz Workflow: The HFIP Optimization Cycle

HFIP_Workflow Start START: Reaction Yield < 40% (Polymerization or Elimination) SolventSwitch Switch Solvent to HFIP (or 4:1 HFIP:DCM) Start->SolventSwitch CheckSolubility Is Precursor Soluble? SolventSwitch->CheckSolubility AddCoSolvent Add Co-solvent (DCM or Toluene, max 20%) CheckSolubility->AddCoSolvent No AcidChoice Select Acid Catalyst (pKa < -3 required) CheckSolubility->AcidChoice Yes AddCoSolvent->AcidChoice TfOH Triflic Acid (TfOH) (1-5 mol%) AcidChoice->TfOH HNTf2 HNTf2 (Mild, highly active) AcidChoice->HNTf2 RunRxn Run Reaction (0°C to RT) TfOH->RunRxn HNTf2->RunRxn Analyze Analyze Outcome RunRxn->Analyze Success SUCCESS: Isolated Product Analyze->Success High Yield Styrene Issue: Styrene Formed (Elimination) Analyze->Styrene Olefin detected FixStyrene Add Non-Nucleophilic Buffer (e.g., 2,6-DTBP) Styrene->FixStyrene FixStyrene->RunRxn Re-run

Figure 1: Decision matrix for implementing fluorinated solvents in benzylic cation synthesis.

Kinetic Control: Applying Mayr’s Scales

Many researchers fail because they pair a "hot" cation with a "lazy" nucleophile. You must match the Electrophilicity (


) of your cation with the Nucleophilicity (

) of your trap.

The Mayr Equation:


[1]
  • If

    
    :  Reaction is too slow. The cation sits in solution and eventually eliminates or decomposes.
    
  • If

    
    :  Reaction is diffusion-controlled.[2] Good for yield, but if your precursor is also a nucleophile (e.g., electron-rich benzyl alcohol), it will self-react (polymerize) before finding the external nucleophile.
    

Troubleshooting Table: Tuning Reactivity

ProblemKinetic DiagnosisCorrective Action
No Reaction

is too low.
Increase

:
Add Lewis Acid (BF

, TMSOTf) or switch leaving group (OH

OTc).Increase

:
Use a more electron-rich nucleophile.
Polymerization Precursor

is too high relative to Trap

.
Slow Generation: Use syringe pump addition of the precursor to a solution of the Acid + Trap (keep cation concentration effectively zero).
Racemization

lifetime is too long.
Tighten Ion Pair: Switch from HFIP to Toluene/DCM (if solubility permits) or lower temperature to

C.

Validated Protocols

Protocol A: The "Friedel-Crafts" Rescue (Using HFIP)

Use this when standard Lewis Acids (AlCl


, FeCl

) cause tarring.
  • Preparation: Dissolve the nucleophile (arene, 1.2 equiv) in HFIP (0.2 M concentration).

  • Activation: Add the benzylic alcohol precursor (1.0 equiv).

  • Catalysis: Add TfOH (Triflic Acid) (1–5 mol%) dropwise at 0°C.

    • Note: HFIP buffers the acidity, making TfOH behave milder than in DCM.

  • Monitoring: Stir for 15–60 mins. The mixture should remain homogeneous (no tar).

  • Quench: Pour into Sat. NaHCO

    
    .
    
  • Workup: Extract with DCM. (HFIP is water-soluble and washes away, simplifying purification).

Protocol B: Reductive Scavenging (Ionic Hydrogenation)

Use this to delete a benzylic -OH or ketone to a -CH


- without high-pressure hydrogenation.
  • Cocktail: Dissolve substrate in DCM or MeCN.

  • Scavenger: Add Triethylsilane (Et

    
    SiH)  (2.0 equiv). This acts as the hydride donor (
    
    
    
    source).
  • Trigger: Add TFA (Trifluoroacetic acid) (5–10 equiv) or BF

    
    OEt
    
    
    
    (1.0 equiv).
  • Mechanism: Acid generates the cation; Et

    
    SiH immediately intercepts it.
    
    • Critical Control: If dimerization occurs, reverse addition: Add substrate slowly to the Acid/Silane mixture.

Mechanistic Visualization

The following diagram illustrates the competing pathways and how specific interventions block them.

Pathways Precursor Benzylic Alcohol (Precursor) Cation Benzylic Cation (Intermediate) Precursor->Cation Acid Catalyst (-H2O) Polymer Polymer/Dimer (Undesired) Cation->Polymer Rxn with Precursor (High Conc.) Styrene Styrene (Elimination) Cation->Styrene Base/Heat (E1) Product Desired Product (Substitution) Cation->Product Nucleophile Trap BlockPoly BLOCK: Slow Addition HFIP Solvent BlockPoly->Cation BlockElim BLOCK: Non-basic Counterion Low Temp

Figure 2: Competitive pathways for benzylic cations. Yellow notes indicate control points.

References

  • HFIP Solvent Effects: Colobert, F., & Wencel-Delord, J. (2020). Difunctionalization Processes Enabled by Hexafluoroisopropanol. NIH/PubMed. Link

  • Mayr Reactivity Scales: Mayr, H., & Patz, M. (1994).[3] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie. Link

  • Cation Pool Method: Yoshida, J. et al. (2024). Carbocationoids, a concept for controlling highly reactive cationic species. Nature Communications. Link

  • Benzylic Cation Stability: Master Organic Chemistry. 3 Factors That Stabilize Carbocations. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shifts of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise characterization of fluorinated compounds is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and wide chemical shift dispersion, offering a powerful window into the electronic environment of the fluorine nucleus.[1]

The Foundational Principles of ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment.[1] Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm values).[1] This sensitivity is the basis for our predictive analysis. For aromatic systems, the position of a substituent relative to the fluorine atom (ortho, meta, or para) significantly influences the chemical shift, a phenomenon quantified by Substituent Chemical Shift (SCS) effects.[2]

Predicting the ¹⁹F NMR Chemical Shifts of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol

To estimate the ¹⁹F NMR chemical shifts of our target molecule, we will start with the chemical shifts of parent compounds and apply corrections based on the electronic effects of the other substituents on the aromatic ring. The primary reference standard for ¹⁹F NMR is CFCl₃, with a defined chemical shift of 0 ppm.[3]

1. Estimating the Chemical Shift of the Aromatic Fluorines (Ar-F):

The two fluorine atoms at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. We can start with the chemical shift of fluorobenzene, which is approximately -113.15 ppm.[3] We then need to consider the effects of the other substituents: the -CH₂OH group at position 1, the -CF₃ group at position 4, and the other fluorine atom.

  • Effect of the -CH₂OH group: The hydroxymethyl group is a weak electron-donating group. We will assume its effect is minor.

  • Effect of the -CF₃ group: The trifluoromethyl group is a strong electron-withdrawing group. In the meta position relative to our fluorines, it will cause a downfield shift.

  • Effect of the other Fluorine atom: A fluorine atom in the meta position typically causes a small downfield shift of about +2.0 ppm.[2]

Considering these effects, we can anticipate the chemical shift for the Ar-F signals to be slightly downfield from that of 1,3-difluorobenzene.

2. Estimating the Chemical Shift of the Trifluoromethyl Group (Ar-CF₃):

The chemical shift of the -CF₃ group in benzotrifluoride is approximately -63.72 ppm.[3] We need to consider the influence of the two ortho fluorine atoms and the para -CH₂OH group.

  • Effect of the ortho Fluorine atoms: Fluorine atoms in the ortho position are expected to have a deshielding effect, causing a downfield shift.

  • Effect of the para -CH₂OH group: The weakly electron-donating -CH₂OH group in the para position will likely cause a slight upfield shift.

The strong deshielding effect of the two ortho fluorine atoms is expected to be the dominant factor, leading to a downfield shift compared to benzotrifluoride.

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we will compare them with the experimental ¹⁹F NMR data of three key compounds: 4-(trifluoromethyl)benzyl alcohol, 3,5-difluorobenzyl alcohol, and benzotrifluoride.

CompoundStructureFluorine EnvironmentExperimental Chemical Shift (ppm)Solvent
Benzotrifluoride C₆H₅CF₃Ar-CF₃-63.72[3]Neat
4-(Trifluoromethyl)benzyl alcohol 4-(CF₃)C₆H₄CH₂OHAr-CF₃-62.8[4]CDCl₃
3,5-Difluorobenzyl alcohol 3,5-F₂C₆H₃CH₂OHAr-F-109.9[5]Not Specified
[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol (Predicted) 3,5-F₂-4-(CF₃)C₆H₂CH₂OHAr-CF₃Ar-F~ -60 to -62~ -105 to -108CDCl₃

The experimental data for 4-(trifluoromethyl)benzyl alcohol shows that the -CH₂OH group at the para position causes a slight downfield shift of the -CF₃ signal compared to benzotrifluoride. The ¹⁹F NMR spectrum of 3,5-difluorobenzyl alcohol provides a crucial reference for the Ar-F environment, with a chemical shift of -109.9 ppm.

Based on this comparative data, our initial predictions for [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol appear reasonable. The presence of two ortho fluorine atoms to the -CF₃ group is expected to cause a significant downfield shift, likely placing its resonance in the -60 to -62 ppm range. For the Ar-F signals, the strong electron-withdrawing -CF₃ group at the para position will counteract the shielding effect of the two adjacent fluorine atoms, likely resulting in a chemical shift in the -105 to -108 ppm range.

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

To obtain definitive experimental data for [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

  • Add a small amount of an internal standard, such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm), for accurate referencing of the chemical shifts.[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

3. Data Acquisition:

  • Set the spectral width to encompass the expected chemical shift range (e.g., from -50 to -180 ppm).

  • Use a standard 1D ¹⁹F pulse sequence, often with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Set the receiver gain to an appropriate level to avoid signal clipping.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.

4. Data Processing and Analysis:

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum to the internal standard.

  • Integrate the signals to determine the relative number of fluorine atoms in each environment.

  • Analyze the coupling patterns (if proton decoupling is not used) to gain further structural information.

Workflow for ¹⁹F NMR Analysis

Caption: Experimental workflow for acquiring and analyzing ¹⁹F NMR spectra.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹⁹F NMR chemical shifts of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol. By combining fundamental principles with comparative data from analogous structures, we have established a reliable estimate for the expected spectral parameters. The provided experimental protocol offers a clear and robust methodology for the empirical verification of these predictions. For researchers in drug discovery and medicinal chemistry, this approach of predictive analysis coupled with targeted experimentation is an invaluable tool for the unambiguous characterization of novel fluorinated compounds, accelerating the drug development pipeline.

References

  • Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Page, T. F. (1970). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Journal of Molecular Spectroscopy, 33(1), 123-134.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved February 14, 2026, from [Link]

  • Di-Grande, A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
  • Sheppard, W. A. (1962). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry, 27(11), 3749–3753.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Beilstein Journal of Organic Chemistry. (2014). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI)
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for a reaction monitoring study.
  • Willoughby, P. H., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(6), 3220–3225.
  • Brownlee, R. T. C., & Taft, R. W. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555-2559.
  • The Royal Society of Chemistry. (n.d.).
  • Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy.
  • Park, H., et al. (2019). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 84(15), 9486–9494.
  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved February 14, 2026, from [Link]

  • SpectraBase. (n.d.). 3,5-Difluorobenzyl alcohol. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (2013).
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). 19 F NMR spectra (CDCl3, 376.5 MHz, δ(C6F6) = −164.9 ppm) showing the CF3 multiplets and singlets of the seven azulene derivatives. Retrieved February 14, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Risk Profile

Compound Identity: [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol CAS: 1417567-87-3 Role: Senior Application Scientist Note

As a fluorinated benzyl alcohol derivative, this compound presents a unique safety profile. While often categorized generically with benzyl alcohols, the trifluoromethyl (-CF3) and difluoro motifs significantly enhance lipophilicity compared to non-fluorinated analogs. This modification facilitates rapid dermal absorption and potential bio-accumulation.

Operational Directive: Treat this compound not just as an irritant, but as a highly penetrating organic agent . Standard "lab coat and single glove" protocols are insufficient for direct handling of concentrated solids or stock solutions.

Physicochemical Properties & Hazard Analysis
PropertyDataOperational Implication
Physical State Solid / Low-Melting SolidMay melt at warm ambient temps (>25°C). Spill protocols must account for both solid and liquid phases.
Molecular Weight ~212.12 g/mol Low volatility, but dust generation is a primary inhalation risk.
Solubility Organics (DCM, MeOH, DMSO)Highly soluble in organic carriers; danger of co-solvency enhancing skin penetration.
Primary Hazards Skin/Eye Irritant (H315, H319)Lachrymator potential. Dust or vapor causes immediate mucous membrane distress.
Reactivity StableIncompatible with Strong Oxidizing Agents and Acid Chlorides.
Personal Protective Equipment (PPE) Architecture

The following "Defense in Depth" strategy is required. This is not a suggestion; it is a self-validating safety system designed to prevent exposure before it occurs.

A. Respiratory Protection (The Primary Barrier)
  • Requirement: All handling of the neat solid must occur inside a certified Chemical Fume Hood .

  • Rationale: The -CF3 group increases volatility relative to similar molecular weight solids. Inhalation of dust leads to rapid systemic absorption via the alveoli.

  • Contingency: If fume hood access is compromised or for large-scale spills (>10g), use a Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (P100) .

B. Dermal Protection (The Critical Zone)
  • Glove Protocol: Double-Gloving is Mandatory.

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

    • Outer Layer: 5-8 mil Nitrile or Laminate (Chemical resistance).

  • Why? Fluorinated aromatics can permeate standard thin nitrile gloves faster than non-fluorinated benzyl alcohols. The outer glove acts as a sacrificial barrier; the inner glove is the biological shield.

  • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the potential for fine dust to bypass side shields.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends should be avoided due to static generation which can disperse the fluorinated powder.

Visualization: PPE Decision Logic

The following diagram illustrates the logical flow for selecting PPE based on the specific interaction with the compound.

PPE_Logic Start Task Identification StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Liquid Solution / Melt StateCheck->Liquid Reaction/Workup HoodCheck Inside Fume Hood? Solid->HoodCheck Liquid->HoodCheck StandardPPE Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Lab Coat HoodCheck->StandardPPE Yes (Sash < 18") Spill Spill Cleanup (>1g) HoodCheck->Spill No / Spill RespiratoryPPE Escalated Protocol: - P100/OV Respirator - Double Nitrile (8 mil outer) - Goggles + Face Shield Spill->RespiratoryPPE Required

Caption: Decision matrix for escalating PPE based on physical state and engineering control availability.

Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Weighing
  • Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder "jumping."

  • Taring: Tare the receiving vessel (flask) before adding the solid. Avoid using weighing boats; weigh directly into the vessel to minimize transfer losses and dust generation.

  • Solvent Trap: Have a pre-weighed amount of solvent (e.g., DCM or THF) ready to immediately dissolve the solid once transferred. Solutions are safer to handle than dust.

Phase 2: Reaction Setup
  • Inert Atmosphere: While not strictly air-sensitive, flushing the reaction vessel with Nitrogen/Argon is recommended to exclude moisture which can cause physical clumping and inconsistent stoichiometry.

  • Temperature Control: If heating is required, ensure a reflux condenser is active before applying heat. The volatility of the benzyl alcohol functionality increases sharply above 60°C.

Phase 3: Waste & Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizing acids (Nitric/Chromic) in the waste stream.

  • Container: High-density polyethylene (HDPE) or glass.

Visualization: Handling Lifecycle

Handling_Workflow Storage Storage (Cool, Dry, <25°C) Weighing Weighing (Static Control, Fume Hood) Storage->Weighing Transfer Dissolution Dissolution (Immediate Solvation) Weighing->Dissolution Minimize Dust Reaction Reaction (Inert Gas, Temp Control) Dissolution->Reaction Process Waste Disposal (Halogenated Stream) Reaction->Waste Quench

Caption: Lifecycle flow emphasizing immediate dissolution to mitigate dust hazards.

Emergency Response
ScenarioImmediate ActionCleanup Protocol
Skin Contact Flush for 15 mins. Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper.Wash with mild soap and copious water. Seek medical review if redness persists.
Eye Contact Irrigate immediately. Hold eyelids open.Continue irrigation for 15 mins. Transport to ophthalmologist.
Spill (Solid) Isolate area. Do not dry sweep.Cover with wet paper towels (water/surfactant) to dampen, then scoop into waste.
Spill (Liquid) Absorb. Use vermiculite or sand. Do not use combustible materials (sawdust).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75539535, [3,5-difluoro-4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

  • NBInno (2026). Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Retrieved from [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.